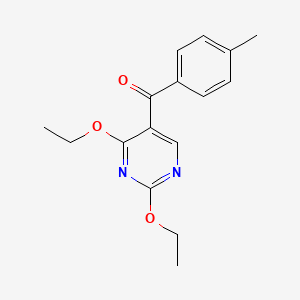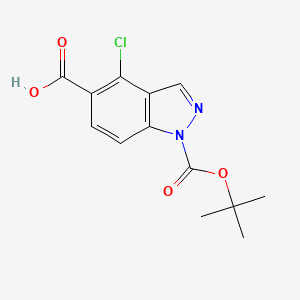
3-Isopropyl-7-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-7-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The unique structure of this compound makes it a compound of interest for various scientific research applications.
Méthodes De Préparation
The synthesis of 3-Isopropyl-7-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in DMSO under an O2 atmosphere .
Industrial production methods often involve the use of transition metal-catalyzed reactions due to their efficiency and high yields. These methods minimize the formation of undesirable byproducts and are suitable for large-scale production.
Analyse Des Réactions Chimiques
3-Isopropyl-7-methyl-1H-indazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butyl nitrite for nitration-annulation , iodine for intramolecular aryl and sp3 C–H amination , and montmorillonite K-10 under an O2 atmosphere for metal-free reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Cu(OAc)2-catalyzed reaction mentioned earlier results in a wide variety of 1H-indazoles .
Applications De Recherche Scientifique
3-Isopropyl-7-methyl-1H-indazole has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-7-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
3-Isopropyl-7-methyl-1H-indazole can be compared with other similar compounds, such as 1H-indazole, 2H-indazole, and various substituted indazoles. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
1H-indazole: Known for its use in medicinal chemistry and as a precursor for various pharmaceuticals.
2H-indazole: Often used in the synthesis of more complex heterocyclic compounds.
Substituted indazoles: These compounds exhibit a wide range of biological activities and are used in drug development and other applications.
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
7-methyl-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C11H14N2/c1-7(2)10-9-6-4-5-8(3)11(9)13-12-10/h4-7H,1-3H3,(H,12,13) |
Clé InChI |
WXHGEUDSMFJOHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=C(NN=C12)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


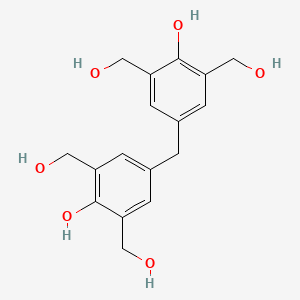

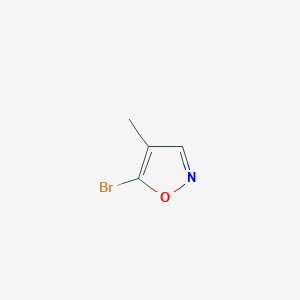
![6,9-Dibromo-1H-phenanthro[9,10-d]imidazole](/img/structure/B13114030.png)

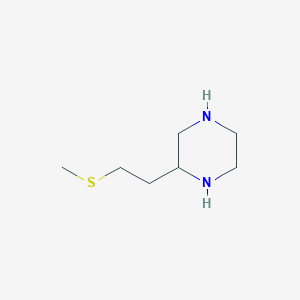
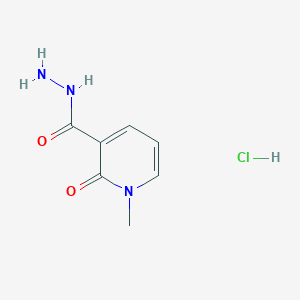
![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)

![1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13114072.png)

![(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13114090.png)
